molecular formula C21H23BrO5 B4159465 (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 6-bromo-8-methoxy-2-oxochromene-3-carboxylate

(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 6-bromo-8-methoxy-2-oxochromene-3-carboxylate

Cat. No.: B4159465
M. Wt: 435.3 g/mol
InChI Key: BLVJOAHHFMPAKZ-UHFFFAOYSA-N
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Description

1,7,7-Trimethylbicyclo[221]hept-2-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate is a complex organic compound that combines a bicyclic structure with a chromene moiety

Preparation Methods

The synthesis of (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 6-bromo-8-methoxy-2-oxochromene-3-carboxylate typically involves multiple steps. The starting materials often include 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl derivatives and chromene derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 6-bromo-8-methoxy-2-oxochromene-3-carboxylate involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate can be compared with similar compounds such as:

    1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acrylate: Shares the bicyclic structure but differs in the functional groups attached.

    1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl ester derivatives: Similar core structure with variations in ester groups.

    Chromene derivatives: Compounds with the chromene moiety but different substituents.

The uniqueness of (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 6-bromo-8-methoxy-2-oxochromene-3-carboxylate lies in its combination of the bicyclic and chromene structures, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 6-bromo-8-methoxy-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrO5/c1-20(2)12-5-6-21(20,3)16(9-12)26-18(23)14-8-11-7-13(22)10-15(25-4)17(11)27-19(14)24/h7-8,10,12,16H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVJOAHHFMPAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)C3=CC4=CC(=CC(=C4OC3=O)OC)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 6-bromo-8-methoxy-2-oxochromene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 6-bromo-8-methoxy-2-oxochromene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 6-bromo-8-methoxy-2-oxochromene-3-carboxylate
Reactant of Route 4
(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 6-bromo-8-methoxy-2-oxochromene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 6-bromo-8-methoxy-2-oxochromene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 6-bromo-8-methoxy-2-oxochromene-3-carboxylate

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